molecular formula C17H21N3O2 B5421340 7-[2-(2,5-dimethylphenoxy)propanoyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

7-[2-(2,5-dimethylphenoxy)propanoyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Cat. No.: B5421340
M. Wt: 299.37 g/mol
InChI Key: XZHDWCYTLGCGBJ-UHFFFAOYSA-N
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Description

The compound “2-(2,5-Dimethylphenoxy)-2-methylpropanoic acid” is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has a linear formula of C12H16O3 . Another related compound is “2-(3,5-Dimethylphenoxy)propanoyl chloride” with a linear formula of C11H13ClO2 .


Molecular Structure Analysis

The molecular structure of “2-(2,5-Dimethylphenoxy)-2-methylpropanoic acid” is represented by the SMILES string CC (OC1=CC (C)=CC=C1C) (C)C (O)=O . For “2-(3,5-Dimethylphenoxy)propanoyl chloride”, the InChI code is 1S/C11H13ClO2/c1-7-4-8 (2)6-10 (5-7)14-9 (3)11 (12)13/h4-6,9H,1-3H3 .


Physical and Chemical Properties Analysis

The molecular weight of “2-(2,5-Dimethylphenoxy)-2-methylpropanoic acid” is 372.48 .

Mechanism of Action

The mechanism of action of “7-[2-(2,5-dimethylphenoxy)propanoyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine” is not clearly recognized .

Future Directions

Pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings, has exhibited various biological activities . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives could help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Properties

IUPAC Name

1-(6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl)-2-(2,5-dimethylphenoxy)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-12-4-5-13(2)16(8-12)22-14(3)17(21)19-6-7-20-11-18-9-15(20)10-19/h4-5,8-9,11,14H,6-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHDWCYTLGCGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(C)C(=O)N2CCN3C=NC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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